![molecular formula C20H25FN4O B5228278 N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)
N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea
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Overview
Description
N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea, also known as FMPU, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FMPU belongs to the class of urea derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Mechanism of Action
N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea exerts its effects by inhibiting the activity of specific enzymes and receptors in the body. It has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in various cellular processes such as cell growth and differentiation. N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea also acts as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and cognition.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea in lab experiments is its specificity towards certain enzymes and receptors, which allows for targeted effects. Additionally, N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has shown low toxicity in animal studies, making it a promising candidate for drug development. However, one limitation of N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and administration. Additionally, N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has shown potential in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia, and further studies are needed to explore its mechanisms of action and potential therapeutic applications in these diseases.
Synthesis Methods
The synthesis of N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea involves the reaction between 3-fluoro-4-methylphenyl isocyanate and 1-(4-phenylpiperazin-1-yl)propan-2-amine. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been studied extensively for its potential as a therapeutic agent in various diseases such as cancer, diabetes, and neurological disorders. Its ability to inhibit the activity of specific enzymes and receptors has made it a promising candidate for drug development.
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O/c1-16-7-8-17(15-19(16)21)23-20(26)22-9-10-24-11-13-25(14-12-24)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVGNBZRLYLTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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